
3-Cyclohexene-1-methanol, 1-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-methanol, 1-methyl-3-phenyl- is an organic compound with the molecular formula C14H18O It is a derivative of cyclohexene, featuring a methanol group at the first position, a methyl group at the third position, and a phenyl group also at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 1-methyl-3-phenyl- can be achieved through several methods. One common approach involves the reaction of 3-cyclohexene-1-methanol with a methylating agent and a phenylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or platinum, to facilitate the addition of the methyl and phenyl groups to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-methanol, 1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
3-Cyclohexene-1-methanol, 1-methyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanol, 1-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-methanol: Lacks the methyl and phenyl groups, resulting in different chemical properties and reactivity.
1-Methyl-3-cyclohexene-1-methanol: Similar structure but without the phenyl group, leading to variations in its applications and interactions.
3-Phenyl-1-cyclohexene-1-methanol: Similar structure but without the methyl group, affecting its chemical behavior and uses.
Uniqueness
3-Cyclohexene-1-methanol, 1-methyl-3-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.
Properties
CAS No. |
62232-90-0 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(1-methyl-3-phenylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C14H18O/c1-14(11-15)9-5-8-13(10-14)12-6-3-2-4-7-12/h2-4,6-8,15H,5,9-11H2,1H3 |
InChI Key |
DSSALTRJCCXKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C(C1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















